REACTION_CXSMILES
|
[F:1][C:2]([F:10])([F:9])[C:3]([OH:8])([CH3:7])[C:4]([OH:6])=[O:5].CCN(C(C)C)C(C)C.[CH2:20](Br)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>CC#N>[F:1][C:2]([F:10])([F:9])[C:3]([OH:8])([CH3:7])[C:4]([O:6][CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)=[O:5]
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
FC(C(C(=O)O)(C)O)(F)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
0.663 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
541 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at RT for 16 h
|
Duration
|
16 h
|
Type
|
WAIT
|
Details
|
followed by 70° C. for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the resulting residue was dissolved in DCM
|
Type
|
WASH
|
Details
|
The mixture was washed with water
|
Type
|
CUSTOM
|
Details
|
the organic portion was separated by means of a phase separator
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C(=O)OCC1=CC=CC=C1)(C)O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]([F:10])([F:9])[C:3]([OH:8])([CH3:7])[C:4]([OH:6])=[O:5].CCN(C(C)C)C(C)C.[CH2:20](Br)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>CC#N>[F:1][C:2]([F:10])([F:9])[C:3]([OH:8])([CH3:7])[C:4]([O:6][CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)=[O:5]
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
FC(C(C(=O)O)(C)O)(F)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
0.663 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
541 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at RT for 16 h
|
Duration
|
16 h
|
Type
|
WAIT
|
Details
|
followed by 70° C. for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the resulting residue was dissolved in DCM
|
Type
|
WASH
|
Details
|
The mixture was washed with water
|
Type
|
CUSTOM
|
Details
|
the organic portion was separated by means of a phase separator
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C(=O)OCC1=CC=CC=C1)(C)O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |